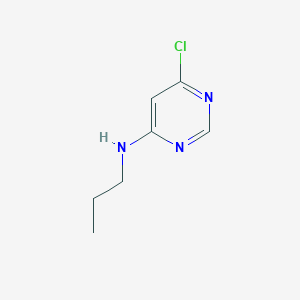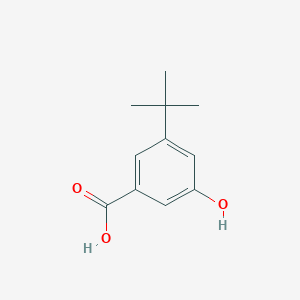
3-Bromo-N-ethylaniline
Vue d'ensemble
Description
3-Bromo-N-ethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method to prepare 3-Bromo-N-ethylaniline involves the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to 3-bromoaniline.
Direct Alkylation: Another method involves the direct alkylation of 3-bromoaniline with ethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, followed by alkylation. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Bromo-N-ethylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.
Major Products Formed:
Substitution: Formation of various substituted anilines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the parent aniline derivative.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-N-ethylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of bioactive molecules, including potential drug candidates for treating various diseases .
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its derivatives are employed in the manufacture of corrosion inhibitors and rubber chemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo-N-ethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
3-Bromoaniline: Similar structure but lacks the ethyl group on the amino nitrogen.
N-Ethylaniline: Similar structure but lacks the bromine atom on the benzene ring.
4-Bromo-N-ethylaniline: Similar structure but with the bromine atom at the fourth position.
Uniqueness: 3-Bromo-N-ethylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
IUPAC Name |
3-bromo-N-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCJPWUCWTXJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)





![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B1342969.png)
![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)






